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Introduction

The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors
(TKIs) has significantly improved outcomes for patients with non-small cell lung cancer
(NSCLC) harboring activating EGFR mutations. However, the emergence of resistance
mechanisms, such as the C797S mutation, poses a significant clinical challenge, particularly for
third-generation irreversible TKIs like osimertinib. The C797S mutation alters the covalent
binding site of these inhibitors, rendering them ineffective.[1][2] BAY 2476568 is a novel,
reversible, and selective EGFR inhibitor that has demonstrated potent activity against various
EGFR mutations, including those with the C797S resistance mutation.[3][4] This technical
guide provides an in-depth overview of the preclinical activity of BAY 2476568, focusing on its
efficacy against the C797S mutation.

Mechanism of Action

Unlike irreversible third-generation TKIs that form a covalent bond with the cysteine residue at
position 797 in the ATP-binding pocket of EGFR, BAY 2476568 is a reversible inhibitor.[3][5]
This distinction is crucial for its activity against the C797S mutation. The substitution of cysteine
with serine at position 797 prevents the formation of a covalent bond, leading to resistance to
irreversible inhibitors.[1] As a reversible inhibitor, BAY 2476568's binding is not dependent on
this cysteine residue, allowing it to effectively inhibit the kinase activity of EGFR even in the
presence of the C797S mutation.[5]
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Preclinical Activity of BAY 2476568

Preclinical studies have demonstrated the potent and selective activity of BAY 2476568 against
a range of EGFR mutations, including exon 20 insertions and classical activating mutations,
while also retaining potency against C797S-mediated resistance.[3][4]

In Vitro Activity

The in vitro inhibitory activity of BAY 2476568 was evaluated in biochemical and cellular
assays against various EGFR mutations. The half-maximal inhibitory concentration (IC50)
values are summarized in the table below.

EGFR Mutation Cell Line IC50 (nM)

Exon 20 Insertions

ex20ins ASV Ba/F3 15.3[4]
ex20ins SVD Ba/F3 11.1[4]
ex20ins NPH Ba/F3 67.9[4]

Classical & Resistance

Mutations

ex19del Ba/F3 0.6[4]
ex19del/C797S Ba/F3 0.3[4]
ex19del/T790M Ba/F3 54.3[4]
ex19del/T790M/C797S Ba/F3 120[4]
Wild-Type

EGFRwt Ba/F3 273[4]

Table 1: In Vitro Inhibitory Activity of BAY 2476568 against various EGFR mutations.

The data indicates that BAY 2476568 is highly potent against exon 19 deletions, even in the
presence of the C797S mutation, with an IC50 of 0.3 nM.[4] Importantly, the compound retains
significant activity against the triple mutation ex19del/T790M/C797S with an IC50 of 120 nM.[4]
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Furthermore, BAY 2476568 demonstrates selectivity for mutant EGFR over wild-type (WT)
EGFR, with an IC50 of 273 nM for EGFRwt in Ba/F3 cells, suggesting a favorable therapeutic
window.[3][4]

In Vivo Efficacy

The anti-tumor efficacy of BAY 2476568 has been demonstrated in in vivo xenograft models.

Model Type EGFR Mutation Treatment Outcome

NSCLC Patient- 100 mg/kg p.o. dail Strong tumor growth
) EGFRex20ins grap Y o g g

Derived Xenograft for 28 days inhibition[4]

Cell Line-Derived

EGFR ex19del Not specified Antitumor efficacy[4]
Xenograft (PC9)

Table 2: In Vivo Efficacy of BAY 2476568 in Xenograft Models.

Treatment with BAY 2476568 resulted in strong tumor growth inhibition in two non-small cell
lung cancer (NSCLC) patient-derived xenograft models carrying EGFR exon 20 insertion
mutations.[4] The compound also showed antitumor efficacy in mice bearing PC9 lung cancer
cells with EGFR exon 19 deletion mutations, and the treatment was well tolerated.[4] These in
vivo studies support the potential of BAY 2476568 for treating NSCLC with various EGFR
mutations.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed,
the following diagrams have been generated using the DOT language.
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Caption: EGFR signaling pathway with C797S mutation.
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Caption: Mechanism of action of BAY 2476568.
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Caption: Experimental workflow for BAY 2476568 evaluation.

Experimental Protocols

The preclinical evaluation of BAY 2476568 involved a series of standard in vitro and in vivo
assays to determine its potency, selectivity, and efficacy.

In Vitro Kinase and Cellular Assays

¢ Objective: To determine the half-maximal inhibitory concentration (IC50) of BAY 2476568
against various EGFR mutants and wild-type EGFR.

¢ Cell Lines:
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o Ba/F3 cells engineered to express various human EGFR mutations (ex20ins ASV, ex20ins
SVD, ex20ins NPH, ex19del, ex19del/C797S, ex19del/T790M, ex19del/T790M/C797S)
and wild-type EGFR.[4]

o SCCNC4EGFRex20insSVD cells for cytotoxicity and phosphorylation assays.[4]
o A431 and NCI-H2073 cells as EGFRwt expressing controls.[4]
e Methodology:

o Biochemical Assay: A standard kinase assay was used to measure the direct inhibitory
effect of BAY 2476568 on the enzymatic activity of purified EGFR variants.[4]

o Cell Proliferation/Viability Assay: Ba/F3 cells were seeded in 96-well plates and treated
with serial dilutions of BAY 2476568. Cell viability was assessed after a 72-hour incubation
period using a standard method like the MTT or CellTiter-Glo assay to determine the IC50
values.

o Phosphorylation Assay: SCCNC4EGFRex20insSVD, A431, and NCI-H2073 cells were
treated with BAY 2476568. Cell lysates were collected, and Western blotting was
performed to detect the levels of phosphorylated EGFR (p-EGFR) and total EGFR to
assess the inhibition of EGFR signaling.

In Vivo Xenograft Studies

o Objective: To evaluate the anti-tumor efficacy of BAY 2476568 in vivo.
e Animal Models:

o Mice bearing patient-derived xenografts (PDX) of NSCLC with EGFR exon 20 insertion
mutations.[4]

o Mice bearing subcutaneous tumors derived from PC9 human NSCLC cells (harboring
EGFR ex19del).[4]

» Methodology:

o Tumor cells or fragments were implanted subcutaneously into immunocompromised mice.
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o Once tumors reached a specified volume, mice were randomized into treatment and
vehicle control groups.

o BAY 2476568 was administered orally at a dose of 100 mg/kg daily for 28 days in the PDX
models.[4]

o Tumor volume and body weight were measured regularly to assess efficacy and toxicity.

o At the end of the study, tumors were excised for further analysis, such as
pharmacodynamic studies.

Conclusion

BAY 2476568 is a potent and selective reversible EGFR inhibitor with a promising preclinical
profile. Its ability to effectively inhibit EGFR, particularly in the presence of the C797S
resistance mutation, addresses a critical unmet need in the treatment of NSCLC. The strong in
vitro activity against various EGFR mutations, including the challenging triple mutation
ex19del/T790M/C797S, and the significant tumor growth inhibition observed in in vivo models,
highlight the potential of BAY 2476568 as a valuable therapeutic agent for patients who have
developed resistance to third-generation EGFR TKIs. Further clinical investigation of BAY
2476568 is warranted to translate these promising preclinical findings into clinical benefits for
patients with EGFR-mutated NSCLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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